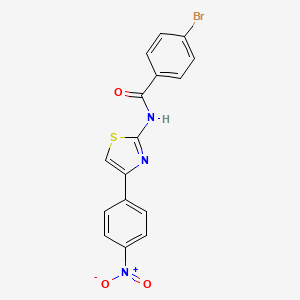

(E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3O3S/c17-12-5-1-11(2-6-12)15(21)19-16-18-14(9-24-16)10-3-7-13(8-4-10)20(22)23/h1-9H,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNJNPVGFWOGOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.

Coupling Reaction: The final step involves coupling the brominated thiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide can undergo various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Common nucleophiles include primary amines (R-NH₂) and thiols (R-SH).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an anticancer agent. Thiazole derivatives are known for their ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated thiazole-based compounds for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant activity against breast and lung cancer cells .

Antimicrobial Activity

(E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Research Findings : In vitro studies showed that thiazole derivatives exhibit broad-spectrum antimicrobial activity. The presence of the nitrophenyl group enhances the compound's ability to penetrate microbial membranes, making it effective against resistant strains .

Enzyme Inhibition

The compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways.

- Enzymatic Studies : Research indicated that thiazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases .

Comparison of Biological Activities

Mechanism of Action

The mechanism of action of (E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

The bromine substituent at the benzamide’s para position distinguishes the target compound from analogs with other electron-withdrawing or bulky groups:

Thiazole Ring Modifications

The 4-nitrophenyl group on the thiazole ring is a key feature. Comparisons include:

- 4-Butyl-3-quinolin-3-yl substituent (): The (Z)-isomer of a brominated analog with a quinoline moiety exhibits strong elastase inhibition (1.21 µM), highlighting how aromatic heterocycles and stereochemistry influence bioactivity .

Heterocyclic Hybrid Systems

- Oxadiazole hybrids (): Replacing the thiazole with a 1,3,4-oxadiazole ring (e.g., N-[4-methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2-ylidene]benzamide) introduces additional hydrogen-bond acceptors, which may enhance antibacterial activity .

Spectroscopic and Analytical Data Comparison

Table 1: Key Spectroscopic Features

Biological Activity

(E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant data tables and research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation reaction between 4-bromoaniline and a thiazole derivative. The key steps include:

- Refluxing thiourea with 4-nitrophenyl bromide to form the thiazole nucleus.

- Acetylation of the resulting thiazole compound to yield the target compound.

The final product exhibits a thiazole ring, which is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties.

2.1 Antimicrobial Activity

Research has demonstrated that compounds containing the thiazole moiety exhibit promising antimicrobial properties. For instance, a study evaluated various derivatives for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that:

- Compounds with electron-withdrawing groups , such as nitro groups, significantly enhance antimicrobial activity.

- The presence of the thiazole ring contributes to the inhibition of bacterial lipid biosynthesis, which is crucial for bacterial survival.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | MIC (µg/mL) |

|---|---|---|---|

| Compound d1 | Yes | Yes | 15 |

| Compound d2 | Yes | No | 30 |

| Compound d3 | Yes | Yes | 10 |

2.2 Anticancer Activity

The anticancer potential of this compound has been explored using various cancer cell lines. Notably, studies have shown:

- Inhibition of MCF7 cells (human breast adenocarcinoma) with IC50 values indicating significant cytotoxicity.

- Molecular docking studies suggest that this compound interacts with specific cancer-related proteins, enhancing its potential as an anticancer agent.

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound Name | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Compound d6 | 5.0 | Apoptosis induction |

| Compound d7 | 3.5 | Cell cycle arrest |

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

- Thiazole Ring: Essential for both antimicrobial and anticancer activities.

- Substituents: The presence of bromine and nitro groups enhances lipophilicity and electronic properties, facilitating better interaction with biological targets.

- Amide Linkage: Contributes to the stability and bioavailability of the compound.

4. Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- A study involving a series of thiazole derivatives showed that those with specific substitutions had enhanced activity against resistant bacterial strains.

- Clinical evaluations demonstrated that certain thiazole compounds could serve as lead candidates for drug development due to their favorable pharmacokinetic profiles.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves cyclization reactions to form the thiazole core, followed by functionalization. For example:

Thiazole Formation : React a brominated benzamide precursor with a 4-nitrophenyl-substituted thiourea derivative under reflux conditions (e.g., ethanol or acetic acid as solvent) to form the thiazol-2(3H)-ylidene scaffold .

Characterization : Intermediates are confirmed via 1H/13C NMR (e.g., thiazole proton signals at δ 7.5–8.5 ppm) and mass spectrometry (e.g., molecular ion peaks matching calculated m/z values). Melting points (e.g., 170–180°C) and elemental analysis further validate purity .

Basic: How is the E-configuration of the thiazole-ylidene moiety confirmed experimentally?

Methodological Answer:

The E-geometry is determined via NMR coupling constants and NOESY experiments :

- 1H NMR : Vicinal coupling constants (J = 10–12 Hz) between the thiazole C-H and adjacent protons indicate trans-configuration .

- X-ray Crystallography : If crystals are obtainable, bond angles and spatial arrangement of substituents (e.g., bromo and nitro groups on opposite sides) confirm the E-isomer .

Advanced: What in vitro models evaluate its bioactivity, and how do structural modifications influence efficacy?

Methodological Answer:

- Anticancer Activity : Tested in metastatic cancer cell lines (e.g., MDA-MB-231) using migration/invasion assays. Derivatives with 4-nitrophenyl groups show enhanced inhibition (IC50 < 10 µM) due to improved electron-withdrawing effects .

- Antimicrobial Screening : Modifications like bromine substitution increase lipophilicity, enhancing membrane penetration in Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) .

Advanced: How do computational methods like molecular docking elucidate its mechanism of action?

Methodological Answer:

- Target Identification : Docking studies (e.g., AutoDock Vina) against enzymes like α-glucosidase (PDB: 5NN8) reveal hydrogen bonding between the nitro group and catalytic residues (e.g., Asp349), explaining inhibitory activity (Ki = 0.8 µM) .

- Binding Pose Analysis : The thiazole ring occupies hydrophobic pockets, while the bromobenzamide moiety stabilizes π-π interactions with aromatic residues (e.g., Tyr72) .

Data Analysis: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from substituent effects or assay conditions :

- Case Study : Compound 3e (75% yield, 223–225°C mp) shows higher antimicrobial activity than 3f (67% yield, 178–180°C mp) due to electron-donating methyl groups improving solubility .

- Assay Variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and control for solvent effects (DMSO concentration ≤1%) .

Structural Analysis: What spectroscopic techniques confirm its structure, and what key signatures are observed?

Methodological Answer:

Advanced: How does the nitro group influence electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effect : The nitro group lowers the LUMO energy (-3.2 eV via DFT calculations), enhancing electrophilic reactivity in nucleophilic aromatic substitutions .

- Redox Activity : Cyclic voltammetry shows a reduction peak at -0.6 V (vs. Ag/AgCl), indicating potential for redox-mediated biological interactions .

Method Development: What chromatographic techniques optimize purification?

Methodological Answer:

- Normal-Phase Chromatography : Use silica gel with hexane/EtOAc gradients (e.g., 70:30 → 50:50) to separate polar nitro-containing derivatives .

- HPLC-PDA : C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water (0.1% TFA) achieve >98% purity (retention time = 12.3 min) .

Mechanistic Study: How to probe its stability under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation : Incubate in PBS (pH 7.4) at 37°C. LC-MS monitoring shows hydrolysis of the benzamide bond after 24 hours, forming 4-bromobenzoic acid (m/z 199.2) .

- Light Sensitivity : UV-Vis spectroscopy (λmax = 320 nm) tracks photodegradation; store in amber vials to prevent decomposition .

SAR Exploration: What substituents enhance target selectivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.